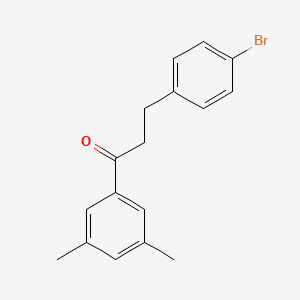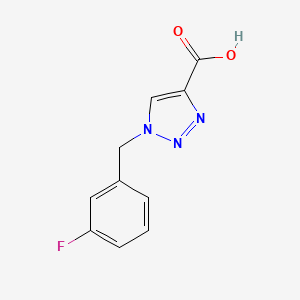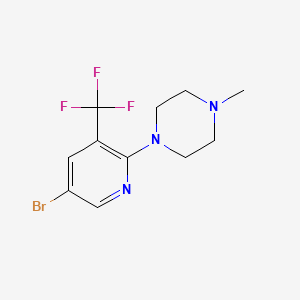
1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine
説明
1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine (1-BTP) is an organic compound with a unique structure that has been the subject of intense scientific research. It has a wide range of applications in the pharmaceutical and chemical industries, and is used as a building block for various molecules. 1-BTP has been used in the synthesis of various drugs, and its mechanism of action is being studied to understand its potential therapeutic benefits.
科学的研究の応用
Antimicrobial Activity
Piperazine derivatives are explored for their potential in combating infectious diseases, particularly tuberculosis (TB). Girase et al. (2020) review the anti-mycobacterial activity of piperazine and its analogues, highlighting their role as vital building blocks in developing anti-TB molecules. These derivatives show promise against both multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis, underscoring the importance of piperazine in designing selective and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Neuropsychiatric Disorders
Piperazine derivatives are also significant in neuropsychiatric disorder treatments. For example, cariprazine, a piperazine derivative, has been approved for treating adults with schizophrenia and bipolar disorder. This drug's mechanism, partially agonizing dopamine D2 and D3 receptors and its unique pharmacokinetic profile, differentiates it pharmacologically from other antipsychotic drugs, offering a promising therapeutic alternative (Patel et al., 2022).
Chemokine Receptor Antagonism
Small molecule antagonists for chemokine CCR3 receptors, including (bi)piperidine and piperazine derivatives, have been explored for their potential in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The structure-activity relationships (SAR) of these antagonists suggest their valuable role in managing allergic inflammation, providing a novel approach to allergy treatment (Willems & Ijzerman, 2010).
特性
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVUAJQDVOUKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


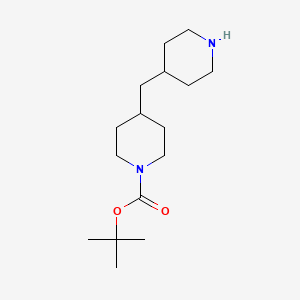
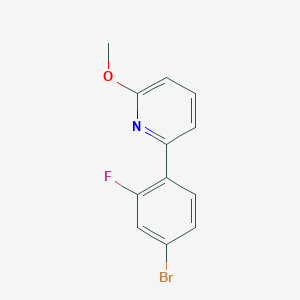
![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
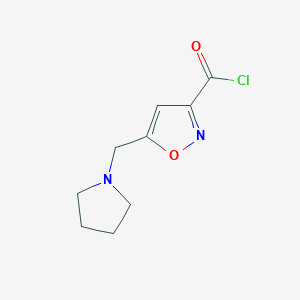
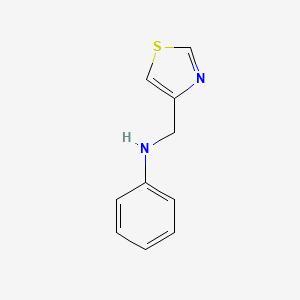
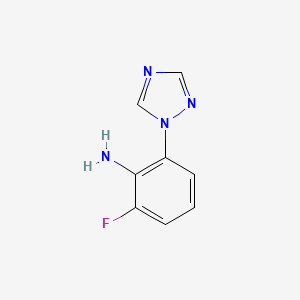
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)
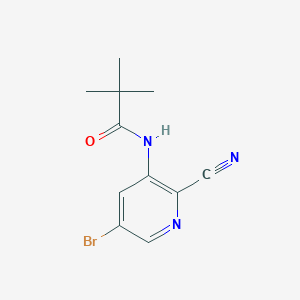
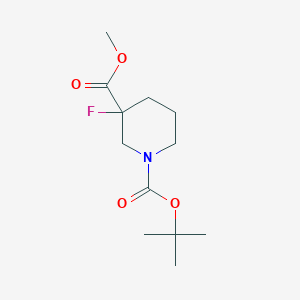
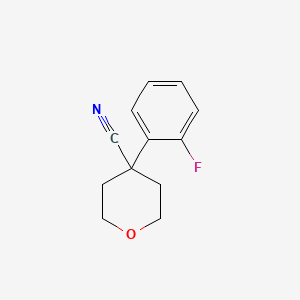
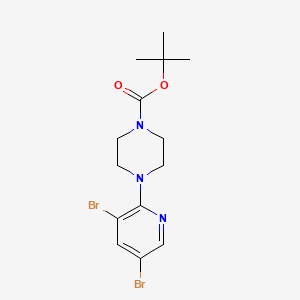
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
